molecular formula C20H20N4O2S B2881959 4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine CAS No. 477867-19-9

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B2881959
CAS RN: 477867-19-9
M. Wt: 380.47
InChI Key: BYFLHASDMBMREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PSMP, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. PSMP is a pyrimidine-based compound that has a unique molecular structure, which makes it an attractive candidate for research in medicinal chemistry, biochemistry, and other related fields.

Scientific Research Applications

Structural and Optical Exploration

Pyrimidine derivatives, including those related to the compound , have significant applications in medicine and nonlinear optics (NLO) due to their promising pharmacophore properties. Studies have utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the structural parameters, vibrational analysis, and NLO properties of phenyl pyrimidine derivatives. These analyses have highlighted the considerable NLO character of these molecules, recommending their use in optoelectronic and high-tech applications (Hussain et al., 2020).

Reactivity and Formation

The reactivity of pyrimidine sulphones and sulphoxides has been explored, demonstrating their potential in nucleophilic displacement reactions. These compounds show enhanced reactivity compared to their chloropyrimidine counterparts, indicating their utility in synthetic chemistry for various applications (Brown & Ford, 1967).

Antimicrobial Applications

Certain pyrimidine derivatives have been evaluated as antimicrobial additives in surface coatings and printing inks. These compounds exhibit significant antimicrobial effects against various microbial strains, suggesting their potential use in industrial applications to enhance the antimicrobial properties of materials (El‐Wahab et al., 2015).

Chemoselective Reactions

The chemoselective reactions of dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, showcasing the selective displacement of chloride and sulfone groups. This selectivity offers insights into the molecular interactions and potential applications in the design of selective synthetic pathways (Baiazitov et al., 2013).

Herbicidal Activity

Research has also identified the herbicidal activity of 2-(phenylsulfonylamino)pyrimidine derivatives. These compounds demonstrate definite herbicidal activities, indicating their potential use in agricultural chemicals to control unwanted plant growth (Huazheng, 2011).

properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-pyridin-3-yl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-27(26,18-8-2-1-3-9-18)15-17-13-19(24-11-4-5-12-24)23-20(22-17)16-7-6-10-21-14-16/h1-3,6-10,13-14H,4-5,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFLHASDMBMREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

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